

# 2-bromo-1H-pyrrolo[2,3-c]pyridine IUPAC name and structure

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## Compound of Interest

Compound Name: 2-bromo-1H-pyrrolo[2,3-c]pyridine

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An In-Depth Technical Guide to **2-bromo-1H-pyrrolo[2,3-c]pyridine**: Synthesis, Reactivity, and Applications

Prepared by a Senior Application Scientist

## Executive Summary

This technical guide provides a comprehensive overview of **2-bromo-1H-pyrrolo[2,3-c]pyridine**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Also known as 2-bromo-6-azaindole, this compound serves as a versatile intermediate for synthesizing complex molecular architectures, particularly kinase inhibitors for oncological applications. This document details the compound's core characteristics, presents a strategic synthetic approach, explores its reactivity in pivotal cross-coupling reactions, and outlines its application in the development of targeted therapeutics. All protocols and mechanistic discussions are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.

## Introduction: The Privileged 6-Azaindole Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, framework is a prominent "privileged scaffold" in medicinal chemistry. As a bioisostere of indole, it mimics the natural purine core of ATP, enabling derivatives to function as competitive inhibitors for a vast array of protein kinases.<sup>[1]</sup> The strategic placement of a nitrogen atom in the six-membered ring enhances solubility and

provides an additional hydrogen bond acceptor site, often improving the pharmacokinetic profile of drug candidates. The introduction of a bromine atom at the C2-position, as in **2-bromo-1H-pyrrolo[2,3-c]pyridine**, transforms this scaffold into a highly versatile synthetic intermediate, primed for diversification through modern cross-coupling methodologies.<sup>[2]</sup>

## Core Compound Analysis: 2-bromo-1H-pyrrolo[2,3-c]pyridine

### IUPAC Nomenclature and Molecular Structure

- IUPAC Name: **2-bromo-1H-pyrrolo[2,3-c]pyridine**
- Synonym: 2-Bromo-6-azaindole
- CAS Number: 885272-38-8

The structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring. The bromine atom is substituted at the C2 position of the electron-rich pyrrole moiety, which is the key to its synthetic utility.

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Figure 1. Chemical Structure of **2-bromo-1H-pyrrolo[2,3-c]pyridine**.

### Physicochemical and Spectroscopic Data

The key physicochemical properties of the title compound are summarized below. It is typically a light yellow solid at room temperature.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>	[3]
Molecular Weight	197.03 g/mol	[3]
Appearance	Light yellow solid	N/A
SMILES	<chem>C1=CN=CC2=C1C=C(N2)Br</chem>	[3]
InChI Key	ICMHSGZQLSJRPY- UHFFFAOYSA-N	N/A

## Spectroscopic Characterization (Predicted)

While comprehensive experimental spectra for **2-bromo-1H-pyrrolo[2,3-c]pyridine** are not readily available in the cited literature, its spectral characteristics can be reliably predicted based on data from closely related isomers, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, and established principles of NMR spectroscopy.[4]

Predicted <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): The proton on the pyrrole nitrogen (N1-H) is expected to appear as a broad singlet far downfield (~12.0 ppm). The pyridine protons (H4, H5) and the remaining pyrrole proton (H3) will reside in the aromatic region. H4, being adjacent to the pyridine nitrogen, will be the most deshielded among the ring C-H protons.

Predicted Shift ( $\delta$ , ppm)	Multiplicity	Assignment	Rationale
~12.1	br s	1H, NH	Acidic proton on pyrrole nitrogen.
~8.4	d	1H, H4	Adjacent to pyridine nitrogen, deshielded.
~7.9	d	1H, H7	Pyridine proton ortho to the fused ring.
~7.2	dd	1H, H5	Pyridine proton coupled to H4 and H7.
~6.8	s	1H, H3	Pyrrole proton; singlet due to bromine at C2.

Predicted  $^{13}\text{C}$  NMR (101 MHz, DMSO- $d_6$ ): The carbon atoms of the pyridine ring will appear at lower field than those of the pyrrole ring, with C4 and C7a being the most deshielded. The C2 carbon, directly attached to the electronegative bromine atom, will be significantly shifted downfield compared to an unsubstituted pyrrole.

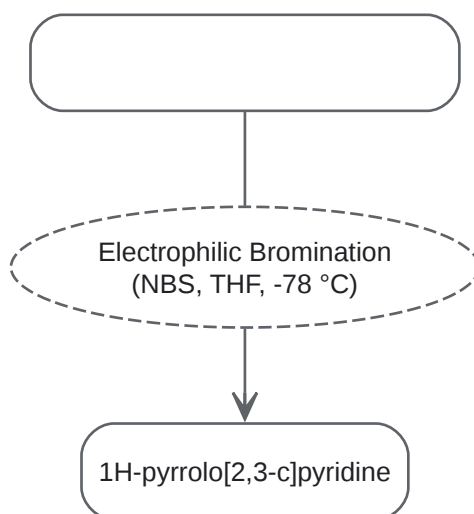
Predicted Shift ( $\delta$ , ppm)	Assignment	Rationale
~149.5	C4	Pyridine carbon adjacent to nitrogen.
~146.0	C7a	Bridgehead carbon adjacent to pyridine nitrogen.
~129.0	C5	Pyridine carbon.
~125.0	C3a	Bridgehead carbon.
~118.0	C7	Pyridine carbon.
~112.0	C3	Pyrrole carbon.
~105.0	C2	Carbon bearing bromine, deshielded.

## Strategic Synthesis

A specific, peer-reviewed synthesis protocol for **2-bromo-1H-pyrrolo[2,3-c]pyridine** is not prominently available. However, a robust synthetic strategy can be designed based on the well-established electrophilic halogenation of electron-rich heterocycles. The parent scaffold, 1H-pyrrolo[2,3-c]pyridine, can be selectively brominated at the C2-position.

## Retrosynthetic Analysis and Rationale

The synthesis logically proceeds from the parent 1H-pyrrolo[2,3-c]pyridine. The pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C2 and C3 positions are activated. The C2 position is generally favored for substitution. To achieve mono-bromination and prevent the formation of di- or tri-brominated species, a mild brominating agent and controlled reaction conditions are paramount. N-Bromosuccinimide (NBS) at low temperatures is the reagent of choice for this transformation.



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**Diagram 1.** Retrosynthetic approach for the target compound.

## Detailed Synthesis Protocol: Electrophilic Bromination

This protocol describes the selective bromination of 1H-pyrrolo[2,3-c]pyridine.

Materials:

- 1H-pyrrolo[2,3-c]pyridine (1.0 eq.)
- N-Bromosuccinimide (NBS) (1.05 eq.)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous THF.
- **Cooling:** Cool the solution to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.
- **Reagent Addition:** In a separate flask, dissolve NBS (1.05 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled pyrrolopyridine solution over 30 minutes, ensuring the internal temperature remains below  $-70\text{ }^\circ\text{C}$ .
- **Reaction Monitoring:** Stir the mixture at  $-78\text{ }^\circ\text{C}$ . Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
- **Quenching:** Quench the reaction by adding a saturated aqueous solution of  $\text{Na}_2\text{S}_2\text{O}_3$  dropwise at  $-78\text{ }^\circ\text{C}$ .
- **Workup:** Remove the cooling bath and allow the mixture to warm to room temperature. Partition the mixture between EtOAc and saturated aqueous  $\text{NaHCO}_3$ . Separate the layers and extract the aqueous layer twice more with EtOAc.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Chromatography: Purify the crude residue by flash column chromatography on silica gel to yield the final product, **2-bromo-1H-pyrrolo[2,3-c]pyridine**.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **2-bromo-1H-pyrrolo[2,3-c]pyridine** is anchored in the reactivity of its C-Br bond. This site is ideal for palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C, C-N, and C-O bonds.

## Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are common motifs in kinase inhibitors.<sup>[2]</sup> **2-bromo-1H-pyrrolo[2,3-c]pyridine** readily couples with a wide range of aryl- and heteroarylboronic acids or esters, allowing for the introduction of diverse substituents at the C2 position.

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